
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone is a useful research compound. Its molecular formula is C22H28O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone is a complex organic molecule that belongs to a class known for diverse chemical properties and potential applications in pharmaceuticals and materials science. Its unique structure features multiple tert-butyl groups and a cyclohexadienone framework, which may confer various biological activities.
Chemical Structure and Properties
This compound has a molecular formula that indicates the presence of carbon, hydrogen, and oxygen atoms, contributing to its reactivity and potential biological interactions. The cyclohexadienone moiety is particularly noteworthy for its ability to undergo various chemical transformations, which can influence its biological activity.
Property | Details |
---|---|
Molecular Formula | C26H34O3 |
Molar Mass | 402.55 g/mol |
Functional Groups | Cyclohexadienone, tert-butyl groups |
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential pharmacological properties:
- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant capabilities, which may be attributed to their ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of cyclohexadienones can exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some related compounds have shown promise in modulating inflammatory pathways, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
Recent studies have focused on the biological implications of compounds with analogous structures:
- A study conducted by Pendergrass et al. highlights the role of cyclohexadienones in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, suggesting that compounds like this compound could be explored as potential therapeutic agents against bacterial infections .
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | Two tert-butyl groups; methylene bridge | Antioxidant activity |
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | Hydroxy group; similar core structure | Anti-inflammatory effects |
Methyl 4-(3,5-di-tert-butyl)-4-oxocyclohexa-2,5-dienylidene | Additional ester functionality | Antimicrobial properties |
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential pathways include:
- Reactive Oxygen Species (ROS) Scavenging : The presence of multiple functional groups may enhance the compound's ability to interact with ROS.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial virulence.
- Gene Expression Modulation : Compounds with cyclohexadienone structures can influence gene expression related to inflammation and immunity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis involves cyclohexadienone derivatives as intermediates. A plausible route includes:
- Step 1 : Alkylation of tert-butyl groups onto a cyclohexadienone backbone using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Oxidative coupling of dienylidenes via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous systems .
- Purity Optimization : Use column chromatography with gradient elution (hexane:ethyl acetate) and confirm purity via HPLC (>98%) with a C18 reverse-phase column.
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects: tert-butyl groups appear as singlets (δ ~1.2–1.4 ppm), while conjugated carbonyls (C=O) resonate at δ ~190–210 ppm in ¹³C NMR.
- X-ray Crystallography : Resolve steric hindrance from tert-butyl groups to confirm the (4E) configuration. For example, similar cyclohexadienones show dihedral angles >160° between substituents .
- UV-Vis Spectroscopy : Monitor λₘₐₛ at ~350–400 nm due to extended conjugation .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the photostability of this compound under varying light conditions?
- Methodological Answer :
- Controlled Irradiation : Use a solar simulator with calibrated intensity (e.g., 100 mW/cm²) and monitor degradation via HPLC. Include a dark control to isolate thermal effects.
- Quantum Yield Calculation : Measure absorbance decay rates and apply the Stark-Einstein equation. For analogous dienones, quantum yields range from 0.01–0.05 under UV-A .
- Limitations : Degradation products (e.g., tert-butyl radicals) may interfere with stability assays; use ESR spectroscopy to detect transient intermediates .
Q. How can computational modeling predict the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO). For example, cyclohexadienones with electron-withdrawing groups (e.g., oxo) exhibit LUMO energies ~-2.5 eV, favoring electron-rich dienes .
- Transition State Analysis : Use QM/MM simulations to model regioselectivity. Steric effects from tert-butyl groups may reduce reaction rates by ~30% compared to less hindered analogs .
Q. How should contradictory spectral data (e.g., fluorescence quenching vs. enhancement) be resolved in polar solvents?
- Methodological Answer :
- Solvent Polarity Screening : Compare emission spectra in solvents of varying polarity (e.g., hexane to DMSO). For merocyanine derivatives, polarity-induced charge transfer can reverse quenching trends .
- Time-Resolved Fluorescence : Use TCSPC (time-correlated single-photon counting) to distinguish static vs. dynamic quenching mechanisms. Lifetimes <1 ns suggest collisional quenching, while longer lifetimes indicate ground-state complexation .
Properties
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSXCYFVGSFPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.